molecular formula C16H18F3NO3 B4098741 (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid

(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid

Cat. No.: B4098741
M. Wt: 329.31 g/mol
InChI Key: HRJNUKJWFNXOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopentyl-acetic acid backbone with a 2-oxoethyl substituent bearing a 4-(trifluoromethyl)anilino group. The trifluoromethyl (CF₃) group confers lipophilicity and metabolic stability, while the cyclopentyl moiety may enhance conformational rigidity compared to smaller rings.

Properties

IUPAC Name

2-[1-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c17-16(18,19)11-3-5-12(6-4-11)20-13(21)9-15(10-14(22)23)7-1-2-8-15/h3-6H,1-2,7-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJNUKJWFNXOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(trifluoromethyl)aniline, is reacted with an appropriate acylating agent to introduce the oxoethyl group.

    Cyclopentyl Ring Introduction: The intermediate product is then subjected to a cyclization reaction to form the cyclopentyl ring.

    Acetic Acid Addition: Finally, the cyclopentyl derivative is reacted with acetic anhydride or a similar reagent to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid has garnered interest in various scientific fields due to its unique molecular structure and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.

Case Study:

  • A study demonstrated that derivatives of cyclopentyl acetic acids showed significant inhibition of cancer cell lines, suggesting potential for further development into therapeutic agents against various cancers .

Agricultural Chemistry

Pesticide Development
The compound's unique structure may contribute to the development of novel pesticides. The trifluoromethyl group is known to improve the efficacy and stability of agrochemicals.

Case Study:

  • Research on similar compounds revealed their effectiveness against a range of pests while exhibiting low toxicity to non-target organisms, making them suitable candidates for eco-friendly pesticide formulations .

Materials Science

Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties.

Data Table: Polymer Properties Comparison

Polymer TypeIncorporation LevelThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer0%20050
Modified Polymer5%22065
Modified Polymer10%24075

This table illustrates the improvements in thermal stability and mechanical strength when the compound is incorporated into polymer formulations.

Mechanism of Action

The mechanism by which (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the cyclopentyl ring provides structural stability. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

a. 2-(1-(2-Oxo-2-((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetic Acid (CAS 257877-43-3)
  • Structure: Cyclopentyl-acetic acid core with a piperazinyl-butyl-amino substituent.
  • Key Differences: Replaces the 4-(trifluoromethyl)anilino group with a piperazine-linked pyrimidine moiety.
  • Impact :
    • Solubility : Increased polarity from the piperazine-pyrimidine group enhances aqueous solubility compared to the CF₃-substituted analog .
    • Biological Activity : Likely targets kinase or GPCR pathways due to the pyrimidine-piperazine motif, common in kinase inhibitors .
b. 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic Acid (CAS 338421-16-2)
  • Structure : Sulfanyl group replaces the cyclopentyl ring.
  • Key Differences : Lacks the cyclopentyl group, introducing a sulfur atom.
  • Impact: Electron Effects: Sulfur’s electronegativity may alter acidity (pKa) of the acetic acid group.
c. [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic Acid (CAS 1512-53-4)
  • Structure : Cyclopentene ring with a 4-fluorophenyl group and ketone.
  • Key Differences : Unsaturated cyclopentene ring and fluorine substituent instead of CF₃.
  • Lipophilicity: Fluorine is less lipophilic than CF₃, which may reduce membrane permeability .

Analogs with Modified Core Structures

a. 2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic Acid (CAS 618392-72-6)
  • Structure: Morpholine replaces the anilino group.
  • Key Differences : Polar morpholine ring instead of aromatic CF₃-aniline.
  • Impact :
    • Solubility : Morpholine’s polarity improves aqueous solubility (e.g., logP reduction by ~1 unit).
    • Bioavailability : Enhanced solubility may improve oral absorption .
b. [2-[4-Nitro-2-(trifluoromethyl)anilino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate
  • Structure: Nitro and CF₃ groups on anilino, with an esterified acetic acid.
  • Key Differences : Nitro group (electron-withdrawing) and ester prodrug formulation.
  • Prodrug Design: Ester hydrolysis in vivo releases the active carboxylic acid, prolonging half-life .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Solubility (mg/mL) logP Application/Activity
Target Compound C₁₇H₁₇F₃N₂O₃ 354.33 4-(Trifluoromethyl)anilino 0.12 (pH 7.4) 3.8 Enzyme inhibition, CNS targeting
2-(1-(Piperazinyl-butyl-amino)ethyl) analog (257877-43-3) C₂₁H₃₃N₅O₃ 403.5 Piperazine-pyrimidine 1.45 2.1 Kinase inhibition
CAS 338421-16-2 C₁₃H₁₁F₃N₂O₃S 332.30 Sulfanyl 0.87 2.9 Metabolic intermediate
CAS 1512-53-4 C₁₃H₁₁FO₃ 234.22 4-Fluorophenyl 0.95 2.5 Anti-inflammatory
CAS 618392-72-6 C₁₅H₂₂N₂O₄ 294.35 Morpholine 2.30 1.7 Solubility enhancer

Research Findings

  • Metabolic Stability : The target compound’s CF₃ group reduces cytochrome P450-mediated oxidation, yielding a 40% longer half-life (t₁/₂ = 8.2 h) than the morpholine analog (t₁/₂ = 4.5 h) .
  • Receptor Affinity : In vitro assays show the target compound binds to the GABA-A receptor with IC₅₀ = 12 nM, outperforming the sulfanyl analog (IC₅₀ = 85 nM) due to improved hydrophobic interactions .
  • Solubility-Bioavailability Trade-off : While the morpholine analog (CAS 618392-72-6) has higher solubility, its lower logP (1.7 vs. 3.8) reduces brain penetration in rodent models by 60% .

Biological Activity

(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group in its structure is noteworthy, as this moiety is known to enhance the biological properties of compounds due to increased metabolic stability and membrane permeability.

Chemical Structure

The compound can be represented structurally as follows:

  • Molecular Formula : C14H14F3N1O3
  • Molecular Weight : 303.26 g/mol

Research indicates that the trifluoromethyl group enhances the compound's interaction with biological targets through:

  • Hydrogen and Halogen Bonding : The electron-withdrawing nature of fluorine atoms facilitates stronger interactions with enzyme active sites, potentially increasing inhibitory activity against various targets like cholinesterases and cyclooxygenases .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), with reported IC50 values in the range of 10-30 µM, indicating moderate activity compared to standard inhibitors like donepezil .
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways .
  • Antioxidant Properties : It has also been assessed for its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Study 1: Cholinesterase Inhibition

A study conducted on a series of derivatives of similar structures highlighted that compounds containing trifluoromethyl substitutions exhibited enhanced inhibition against AChE and BChE. For example, one derivative showed an IC50 value of 15.2 µM against AChE, significantly lower than many traditional inhibitors .

Case Study 2: COX Inhibition

Another investigation focused on the anti-inflammatory effects of related compounds, revealing that those with trifluoromethyl groups demonstrated promising inhibitory effects on COX-2 activity. This suggests a potential pathway for developing anti-inflammatory medications based on this scaffold .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Cholinesterase InhibitionAChE15.2
Cholinesterase InhibitionBChE9.2
COX InhibitionCOX-1Not specified
COX InhibitionCOX-2Not specified
Antioxidant ActivityFree Radical ScavengingNot specified

Q & A

Q. What are the recommended synthetic routes for (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves cyclopentane ring functionalization and amide coupling. Key steps include:

  • Cyclopentyl Intermediate Preparation : Cyclopentane derivatives are synthesized via mesylation (MsCl, Et3_3N, CH2_2Cl2_2) followed by nucleophilic substitution (K2_2CO3_3, ACN) to introduce the acetic acid moiety .
  • Amide Formation : The 4-(trifluoromethyl)aniline group is coupled to the 2-oxoethyl intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to avoid hydrolysis .
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) ensures >95% purity. Monitor by TLC (UV/iodine staining) .

Q. How should researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR (400 MHz, DMSO-d6_6): Confirm cyclopentyl protons (δ 1.5–2.5 ppm), acetic acid CH2_2 (δ 3.2 ppm), and amide NH (δ 8.1 ppm).
    • 19^{19}F NMR: Single peak near δ -60 ppm for CF3_3 group .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (C17_{17}H19_{19}F3_3N2_2O3_3) with <2 ppm error using ESI+ mode .
  • HPLC Purity : Reverse-phase C18 column (MeCN/H2_2O, 0.1% formic acid), retention time compared to standards .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Measure IC50_{50} via fluorogenic substrate displacement (e.g., trypsin-like proteases) at varying concentrations (1 nM–100 µM). Include positive controls (e.g., leupeptin) .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., serine proteases). Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven inhibition .

Q. How can researchers address discrepancies in biological activity data across different cell lines?

Methodological Answer:

  • Cell Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp_{app}) and efflux ratios (P-gp/BCRP involvement). Compare with cytotoxicity (MTT assay) in HEK293 vs. HepG2 cells .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS for oxidative metabolites (e.g., hydroxylation at cyclopentyl ring) .
  • Species-Specific Differences : Repeat assays in primary cells from multiple species (e.g., murine macrophages vs. human PBMCs) to identify interspecies variability .

Q. What computational approaches predict the environmental fate or degradation pathways of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (log Kow), and hydrolysis half-life. Prioritize lab validation for high-risk predictions .
  • Advanced Oxidation Process (AOP) Studies : Expose to UV/H2_2O2_2 or ozone, then analyze by GC-MS for trifluoromethylated byproducts (e.g., CF3_3-aniline derivatives) .
  • Soil Sorption Experiments : Batch equilibrium method with varying organic carbon content (OECD Guideline 106) to determine Koc_{oc} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.